N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune cell function. BMS-986142 has been studied for its potential therapeutic use in a variety of autoimmune diseases.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide targets the TYK2 protein, which is involved in the signaling pathways of several cytokines that play a role in immune cell function. By inhibiting TYK2, N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can reduce the activity of these cytokines and decrease inflammation.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to reduce the production of several cytokines involved in immune cell function, including interleukin-12, interferon-alpha, and interferon-beta. In preclinical studies, N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, as with any experimental drug, there are limitations to its use in laboratory experiments, such as potential toxicity and off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential use in other diseases, such as cancer, where inflammation plays a role in disease progression. Additionally, further studies are needed to better understand the potential side effects and toxicity of N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in humans.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to reduce inflammation and improve disease symptoms in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-10-5-6-14(13(17)7-10)18-22(19,20)16-9-12(3)11(2)8-15(16)21-4/h5-9,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXODJPWNBSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.